molecular formula C17H20N2O3 B4057507 methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate

methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate

Cat. No.: B4057507
M. Wt: 300.35 g/mol
InChI Key: LCPQEWYLZBFEDY-UHFFFAOYSA-N
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Description

Methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.14739250 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Therapeutic Potential

A series of derivatives including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides have been synthesized for potential use as therapeutic agents for Alzheimer’s disease. The enzyme inhibition activity against butyrylcholinesterase enzyme highlighted one derivative showing excellent potential, suggesting a promising avenue for Alzheimer's treatment research (Hussain et al., 2016).

Antidepressant and Antianxiety Activities

Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities in animal models. This research highlights the compound's potential for developing new treatments for psychiatric disorders (Kumar et al., 2017).

Antimicrobial Activities

Some newly synthesized 1,2,4-Triazole derivatives, including those involving methyl piperazine as an amine component, have displayed good or moderate activities against test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

5-HT1B Receptor Imaging

A novel PET radioligand, specifically targeting the 5-HT1B receptors in the brain, has been synthesized for potential use in studying psychiatric disorders and evaluating pharmacological treatments. This research demonstrates the utility of related compounds in neuroimaging and neuropharmacology (Pierson et al., 2008).

Acetylcholinesterase Inhibitors

New thiazole-piperazine derivatives have been evaluated for their inhibition activity on acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. This study underscores the potential of these compounds in developing therapies for cognitive disorders (Yurttaş et al., 2013).

Serotonin 6 (5-HT6) Receptor Antagonists

The discovery and development of a novel, potent, selective, and orally active 5-HT6 receptor antagonist for the potential treatment of Alzheimer's disease highlight the therapeutic application of related chemical structures. This compound demonstrates robust preclinical efficacy and has completed Phase-1 safety and pharmacokinetics evaluations (Nirogi et al., 2017).

Properties

IUPAC Name

methyl 5-[(4-phenylpiperazin-1-yl)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-17(20)16-8-7-15(22-16)13-18-9-11-19(12-10-18)14-5-3-2-4-6-14/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPQEWYLZBFEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.